[(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate [(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate [(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate is a natural product found in Taxus mairei with data available.
Brand Name: Vulcanchem
CAS No.: 227011-48-5
VCID: VC20786760
InChI: InChI=1S/C31H40O11/c1-15-19(34)13-30(28(4,5)38)22(15)23(36)25(42-27(37)18-10-8-7-9-11-18)29(6)21(40-16(2)32)12-20(35)31(14-39-31)24(29)26(30)41-17(3)33/h7-11,19-21,23-26,34-36,38H,12-14H2,1-6H3/t19-,20-,21-,23+,24-,25-,26-,29+,30-,31+/m0/s1
SMILES: CC1=C2C(C(C3(C(CC(C4(C3C(C2(CC1O)C(C)(C)O)OC(=O)C)CO4)O)OC(=O)C)C)OC(=O)C5=CC=CC=C5)O
Molecular Formula: C31H40O11
Molecular Weight: 588.6 g/mol

[(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate

CAS No.: 227011-48-5

Cat. No.: VC20786760

Molecular Formula: C31H40O11

Molecular Weight: 588.6 g/mol

* For research use only. Not for human or veterinary use.

[(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate - 227011-48-5

Specification

CAS No. 227011-48-5
Molecular Formula C31H40O11
Molecular Weight 588.6 g/mol
IUPAC Name [(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate
Standard InChI InChI=1S/C31H40O11/c1-15-19(34)13-30(28(4,5)38)22(15)23(36)25(42-27(37)18-10-8-7-9-11-18)29(6)21(40-16(2)32)12-20(35)31(14-39-31)24(29)26(30)41-17(3)33/h7-11,19-21,23-26,34-36,38H,12-14H2,1-6H3/t19-,20-,21-,23+,24-,25-,26-,29+,30-,31+/m0/s1
Standard InChI Key VXDWKDPOYAZLDR-TWEGWBIASA-N
Isomeric SMILES CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]([C@@]4([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC(=O)C)CO4)O)OC(=O)C)C)OC(=O)C5=CC=CC=C5)O
SMILES CC1=C2C(C(C3(C(CC(C4(C3C(C2(CC1O)C(C)(C)O)OC(=O)C)CO4)O)OC(=O)C)C)OC(=O)C5=CC=CC=C5)O
Canonical SMILES CC1=C2C(C(C3(C(CC(C4(C3C(C2(CC1O)C(C)(C)O)OC(=O)C)CO4)O)OC(=O)C)C)OC(=O)C5=CC=CC=C5)O
Appearance Powder

Introduction

Chemical Structure and Properties

Basic Molecular Identification

The compound [(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate represents a complex organic molecule with precise stereochemical configuration as indicated by the numerous stereochemical descriptors in its name. This natural product is cataloged under CAS number 227011-48-5 and represents a class of compounds with significant structural complexity. The molecular formula C31H40O11 indicates the presence of 31 carbon atoms, 40 hydrogen atoms, and 11 oxygen atoms, forming a highly oxygenated structure with multiple functional groups.

Structural Features and Stereochemistry

The compound features a distinctive spirocyclic structure centered on a benzo[f]azulene core with an oxirane ring forming a spiro junction. This architectural arrangement creates a three-dimensional scaffold with multiple stereogenic centers, each defined by specific stereochemical descriptors (S or R) that determine the spatial orientation of substituents. The structure contains several key functional groups including:

  • Multiple hydroxyl groups (trihydroxy configuration)

  • Two acetoxy (acetate ester) groups

  • One benzoate ester group

  • A 2-hydroxypropan-2-yl substituent

  • A spiro-oxirane junction

  • Two methyl substituents at positions 3 and 5a

These functional groups are arranged in a precise three-dimensional configuration that likely determines the compound's biological activity and chemical reactivity.

Physical and Chemical Properties

PropertyValueNote
Molecular FormulaC31H40O11Highly oxygenated structure
Molecular Weight588.6 g/molMedium-sized natural product
CAS Number227011-48-5Unique chemical identifier
InChIKeyVXDWKDPOYAZLDR-TWEGWBIASA-NStandard chemical identifier
StereochemistryMultiple chiral centers (2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)Complex three-dimensional structure
Key Functional GroupsHydroxyl, acetoxy, benzoate, oxiraneDiverse chemical reactivity

Natural Sources and Isolation

Occurrence in Natural Systems

The compound has been identified as a natural product found in Taxus mairei, a species of yew tree known for producing a variety of biologically active compounds. Taxus species are well-known sources of complex terpenes and alkaloids with medicinal properties, most notably the taxane family of compounds that includes paclitaxel. The natural occurrence of this compound in Taxus mairei suggests it may share biosynthetic pathways with other taxane-type molecules, potentially indicating similar biological activities.

Synthesis and Characterization

Analytical Characterization

Characterization of this compound would typically involve a comprehensive suite of analytical techniques to confirm its structure, purity, and stereochemistry. These methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1H, 13C) and two-dimensional (COSY, HSQC, HMBC, NOESY) techniques would be essential for structural elucidation, particularly for determining the relative and absolute stereochemistry.

  • Mass Spectrometry: High-resolution mass spectrometry would provide accurate molecular weight and formula confirmation, while fragmentation patterns could offer insights into structural features.

  • Infrared and UV-Visible Spectroscopy: These techniques would help identify functional groups and chromophores within the molecule.

  • X-ray Crystallography: If suitable crystals can be obtained, this technique provides definitive evidence of the three-dimensional structure, including absolute stereochemistry.

  • Circular Dichroism: This spectroscopic method would be valuable for confirming the absolute configuration of the multiple stereogenic centers.

Current Research and Future Directions

Recent Investigations

Current research on spiro compounds with structural similarity to [(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate focuses on developing improved synthetic methodologies and exploring their biological activities . Recent work on the selective synthesis of diverse spiro compounds demonstrates growing interest in developing efficient routes to these structurally complex molecules .

Research trends suggest increasing attention to the biological evaluation of complex natural products and their derivatives, with particular emphasis on understanding structure-activity relationships and mechanisms of action. The continued development of analytical methods for characterizing such complex structures also remains an active area of research.

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